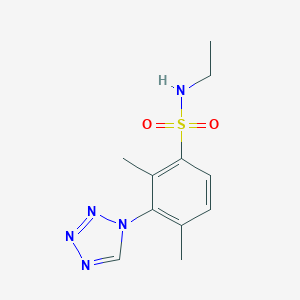
N-ETHYL-2,4-DIMETHYL-3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZENE-1-SULFONAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ETHYL-2,4-DIMETHYL-3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZENE-1-SULFONAMIDE is a chemical compound with the molecular formula C11H15N5O2S and a molecular weight of 281.3341 g/mol . This compound is characterized by the presence of a benzenesulfonamide group substituted with an ethyl group, two methyl groups, and a tetraazolyl group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of N-ETHYL-2,4-DIMETHYL-3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZENE-1-SULFONAMIDE involves several steps. One common method includes the reaction of 2,4-dimethylbenzenesulfonyl chloride with sodium azide to form the corresponding sulfonyl azide. This intermediate is then reacted with ethylamine to yield the final product. The reaction conditions typically involve the use of solvents such as dichloromethane or acetonitrile and may require the presence of a base such as triethylamine to facilitate the reaction .
Análisis De Reacciones Químicas
N-ETHYL-2,4-DIMETHYL-3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the sulfonamide group to the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.
Aplicaciones Científicas De Investigación
N-ETHYL-2,4-DIMETHYL-3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of N-ETHYL-2,4-DIMETHYL-3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The tetraazolyl group may also interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes.
Comparación Con Compuestos Similares
N-ETHYL-2,4-DIMETHYL-3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZENE-1-SULFONAMIDE can be compared with other sulfonamide compounds, such as:
N-ethyl-4-methylbenzenesulfonamide: This compound lacks the tetraazolyl group, making it less versatile in terms of chemical reactivity and biological activity.
N-ethyl-2,4-dimethylbenzenesulfonamide: Similar to the target compound but without the tetraazolyl group, resulting in different chemical and biological properties.
N-ethyl-2,4-dimethyl-3-(1H-imidazol-1-yl)benzenesulfonamide:
Propiedades
Fórmula molecular |
C11H15N5O2S |
|---|---|
Peso molecular |
281.34 g/mol |
Nombre IUPAC |
N-ethyl-2,4-dimethyl-3-(tetrazol-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C11H15N5O2S/c1-4-13-19(17,18)10-6-5-8(2)11(9(10)3)16-7-12-14-15-16/h5-7,13H,4H2,1-3H3 |
Clave InChI |
HFDYNGRDJOMWMU-UHFFFAOYSA-N |
SMILES |
CCNS(=O)(=O)C1=C(C(=C(C=C1)C)N2C=NN=N2)C |
SMILES canónico |
CCNS(=O)(=O)C1=C(C(=C(C=C1)C)N2C=NN=N2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


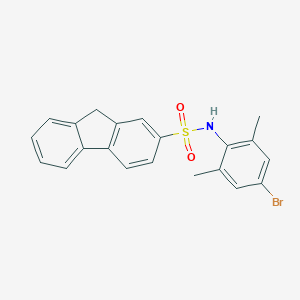
![N-tert-butyl-2-{[(4-ethylphenoxy)acetyl]amino}benzamide](/img/structure/B299700.png)
![N-[2-(4-cyclohexylphenoxy)ethyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B299703.png)
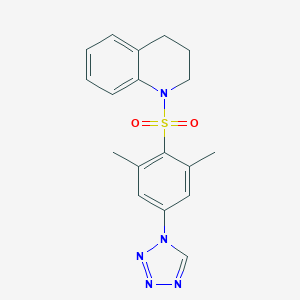
![N-(2-methylphenyl)-4-{2-[(methylsulfonyl)amino]ethoxy}benzenesulfonamide](/img/structure/B299707.png)
![N-[4-(2-oxo-1-pyrrolidinyl)phenyl]nicotinamide](/img/structure/B299708.png)
![4-[5-(1-Adamantyl)-2-furoyl]morpholine](/img/structure/B299709.png)
![3,4,5-trimethoxy-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B299710.png)
![methyl 4-[(2-{[2-oxo-2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]sulfanyl}-1H-benzimidazol-1-yl)methyl]phenyl ether](/img/structure/B299711.png)
![2-({4-amino-5-[(3,4-dimethylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-dibenzo[b,d]furan-3-ylacetamide](/img/structure/B299713.png)
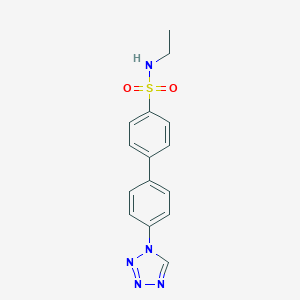
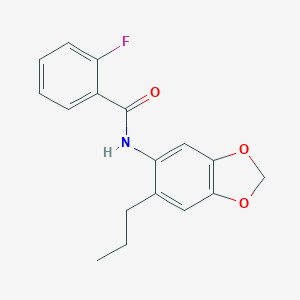
![ethyl 5-[(benzylamino)carbonyl]-4-methyl-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B299718.png)
![5-bromo-N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}nicotinamide](/img/structure/B299720.png)
